molecular formula C7Cl3F3O B6311038 2,3,5-Trichloro-4,6-difluorobenzoyl fluoride CAS No. 2088945-92-8

2,3,5-Trichloro-4,6-difluorobenzoyl fluoride

Cat. No.: B6311038
CAS No.: 2088945-92-8
M. Wt: 263.4 g/mol
InChI Key: HZXYQSGZQFHHFH-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-4,6-difluorobenzoyl fluoride is a chemical compound with the molecular formula C7HCl3F2O. It is a derivative of benzoyl fluoride, characterized by the presence of three chlorine atoms and two fluorine atoms attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-4,6-difluorobenzoyl fluoride typically involves the fluorination and chlorination of benzoyl fluoride derivatives. One common method includes the reaction of 2,3,5-trichlorobenzoyl fluoride with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the reactivity of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-4,6-difluorobenzoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran are commonly used.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoyl fluorides, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

2,3,5-Trichloro-4,6-difluorobenzoyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-4,6-difluorobenzoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and chlorine atoms makes the benzoyl fluoride moiety highly reactive, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trichlorobenzoyl fluoride
  • 2,4-Difluorobenzoyl fluoride
  • 3,5-Dichloro-2,4-difluorobenzoyl chloride

Uniqueness

2,3,5-Trichloro-4,6-difluorobenzoyl fluoride is unique due to the combination of three chlorine atoms and two fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique structure makes it valuable in specific chemical synthesis processes where such reactivity is desired .

Properties

IUPAC Name

2,3,5-trichloro-4,6-difluorobenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl3F3O/c8-2-1(7(13)14)5(11)4(10)6(12)3(2)9
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXYQSGZQFHHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)F)Cl)F)C(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl3F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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